Famciclovir impurity 5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

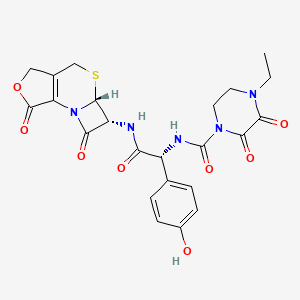

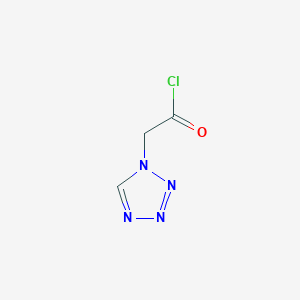

Famciclovir impurity 5 is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster .

Synthesis Analysis

The synthesis of Famciclovir impurity 5 involves multiple steps . The process includes reactions with 1-methyl-pyrrolidin-2-one at different temperatures and durations, followed by a reaction with formamide and palladium on carbon (Pd/C) in methanol .Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid, and base degradation conditions and mildly in hydrolytic degradation conditions . It was stable in thermal and photolytic degradation conditions .Aplicaciones Científicas De Investigación

Antiviral Activity and Therapeutic Applications

Famciclovir, known for its antiviral properties, has been extensively studied for its therapeutic potential in various viral infections. For instance, it has been identified as a potential therapy for chronic hepatitis B virus (HBV) carriers. A study demonstrated a significant reduction in HBV DNA levels in patients treated with famciclovir, suggesting its efficacy in managing chronic HBV infections (Main et al., 1996). Additionally, famciclovir has been explored for its role in hematopoiesis and myeloid malignancies treatment. A study using a zebrafish model found that famciclovir could effectively relieve myeloid malignancies, highlighting its potential in this area (Li et al., 2020).

Mechanism of Action

The mode of action of famciclovir includes its conversion to penciclovir, which is crucial for its antiviral efficacy. This conversion process and the impact on herpesvirus DNA polymerases and viral DNA synthesis have been well documented, providing insights into its selective antiviral activity (Hodge, 1993).

Efficacy in Specific Conditions

Studies have also focused on the effectiveness of famciclovir in treating specific conditions. For example, its role in chronic hepatitis B and herpes zoster has been emphasized. Famciclovir showed rapid, dose-dependent suppression of viral replication in chronic hepatitis B, indicating its potential as an alternative to alpha-interferon for treatment (Trépo et al., 2000). Furthermore, it has been reviewed as an effective option for herpes zoster and genital and orolabial herpes, demonstrating similar efficacy to aciclovir and valaciclovir in these conditions (Simpson & Lyseng-Williamson, 2006).

Stability and Pharmacokinetics

The stability of famciclovir, along with its impurities and degradation products, has been investigated. A study developed a stability-indicating gradient reverse phase liquid chromatographic method for this purpose, providing valuable information for its quality control (Raman et al., 2009).

Therapeutic Comparisons and Safety

Comparative studies have been conducted to evaluate the efficacy of famciclovir against other antiviral drugs, like valacyclovir, particularly in the context of herpes zoster pain relief. Such studies have helped to position famciclovir in the therapeutic landscape (Ono et al., 2012). The safety and efficacy of famciclovir have been a focus as well, with studies indicating it as a safe and well-tolerated drug for approved indications (Mubareka et al., 2010).

Safety And Hazards

Propiedades

Número CAS |

183475-21-0 |

|---|---|

Nombre del producto |

Famciclovir impurity 5 |

Fórmula molecular |

C11H15N5O3 |

Peso molecular |

265.27 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

9-(4-acetoxybut-1-yl)guanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.